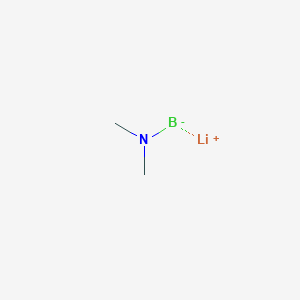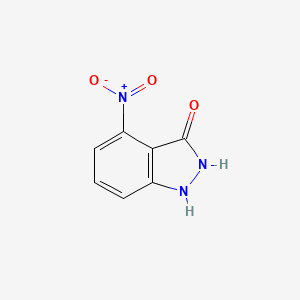
4-Methyl-1H-indazole-3-carboxylic acid
Vue d'ensemble
Description
“4-Methyl-1H-indazole-3-carboxylic acid” is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry, particularly as kinase inhibitors . They are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .
Synthesis Analysis
The synthesis of indazoles, including “4-Methyl-1H-indazole-3-carboxylic acid”, has been explored through various methods. One approach is based on the nitrosation of indoles in a slightly acidic environment . This method allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .Molecular Structure Analysis
The molecular structure of “4-Methyl-1H-indazole-3-carboxylic acid” is similar to that of other indazole derivatives. Indazoles can be considered as bioisosteres of indoles bearing two successive nitrogen atoms able to promote strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .Chemical Reactions Analysis
Indazole derivatives, including “4-Methyl-1H-indazole-3-carboxylic acid”, have been involved in various chemical reactions. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Applications De Recherche Scientifique
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .
Antimicrobial Agents
Indazole-based compounds have shown promising antimicrobial activities . This makes them potential candidates for the development of new antimicrobial drugs .
Anti-HIV Agents
Indazole derivatives have been applied in producing HIV protease inhibitors . This suggests that 4-Methyl-1H-indazole-3-carboxylic acid could potentially be used in the development of new anti-HIV drugs .
Anticancer Agents
Indazole derivatives have been found to exhibit anticancer properties . This suggests that 4-Methyl-1H-indazole-3-carboxylic acid could be used in the development of new anticancer drugs .
Hypoglycemic Agents
Indazole derivatives have been found to possess hypoglycemic activities . This suggests that 4-Methyl-1H-indazole-3-carboxylic acid could potentially be used in the treatment of diabetes .
Antiprotozoal Agents
Indazole derivatives have been found to possess antiprotozoal activities . This suggests that 4-Methyl-1H-indazole-3-carboxylic acid could potentially be used in the treatment of protozoal infections .
Antihypertensive Agents
Indazole derivatives have been found to possess antihypertensive activities . This suggests that 4-Methyl-1H-indazole-3-carboxylic acid could potentially be used in the treatment of hypertension .
Metal–Organic Frameworks (MOFs)
Indazole-based compounds have been used in the synthesis of coordination polymers or metal–organic frameworks (MOFs) . These MOFs have multiple types of verified industrial applications, such as gas storage and purification, catalysis, luminescence, and magnetism .
Mécanisme D'action
Target of Action
Indazole derivatives, a class to which this compound belongs, are known to interact with a variety of targets, including nuclear receptors and multiple receptors involved in cell biology .
Mode of Action
Indazole derivatives are known to bind with high affinity to their targets, leading to various biological changes . For instance, some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines .
Biochemical Pathways
Indazole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules .
Result of Action
Some indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines .
Safety and Hazards
Orientations Futures
Indazole derivatives are drawing more attention in medicinal chemistry as kinase inhibitors . The aldehyde function of 1H-indazole-3-carboxaldehydes can be further converted into alkenes through Knoevenagel and Wittig condensations, or into heteroaromatic compounds via cyclisation reactions . This suggests potential future directions for the development of new bioactive compounds using “4-Methyl-1H-indazole-3-carboxylic acid” as a key intermediate.
Propriétés
IUPAC Name |
4-methyl-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-3-2-4-6-7(5)8(9(12)13)11-10-6/h2-4H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRZINGBFITCFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NN=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646463 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1H-indazole-3-carboxylic acid | |
CAS RN |
885518-90-1 | |
| Record name | 4-Methyl-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60646463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,7,14-Trihydroxy-1,3,5,7,9,11,14-heptakis-phenyl-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecane](/img/structure/B1604216.png)










![6-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1604234.png)
